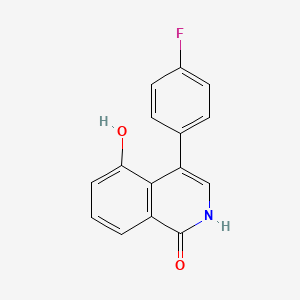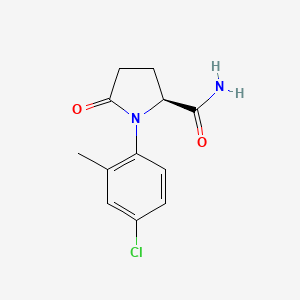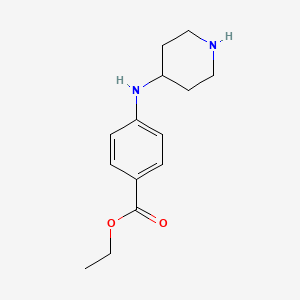
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a fluorophenyl group and a hydroxy group attached to the isoquinoline core
Métodos De Preparación
The synthesis of 4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the use of a Grignard reagent, where 4-fluorophenylmagnesium bromide is reacted with an appropriate isoquinoline derivative under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylphenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of fluorine.
4-(4-Nitrophenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with a nitro group instead of fluorine. These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the presence of different substituents.
Propiedades
Número CAS |
656234-22-9 |
|---|---|
Fórmula molecular |
C15H10FNO2 |
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H10FNO2/c16-10-6-4-9(5-7-10)12-8-17-15(19)11-2-1-3-13(18)14(11)12/h1-8,18H,(H,17,19) |
Clave InChI |
WTLAULGHXYPXRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)







![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)

